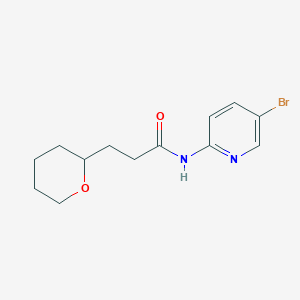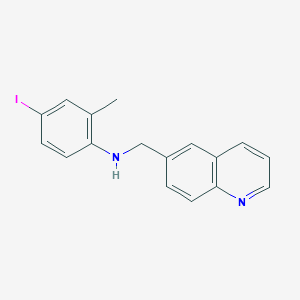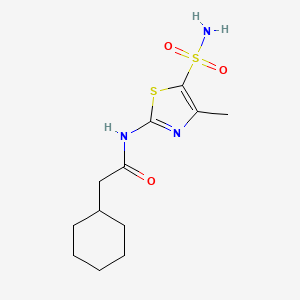![molecular formula C13H10ClNO3 B7577716 Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)
Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate, also known as CP-690,550, is a chemical compound that has gained importance in scientific research due to its potential as an immunosuppressive drug. This compound belongs to the class of Janus kinase inhibitors, which are known to inhibit the activity of Janus kinases (JAKs) and prevent the activation of the JAK-STAT signaling pathway.
Mécanisme D'action
Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate inhibits the activity of JAKs, which are intracellular tyrosine kinases that are involved in the signaling pathways of various cytokines and growth factors. JAKs are activated by cytokine receptors, which are transmembrane proteins that bind to specific cytokines. Once activated, JAKs phosphorylate and activate STATs, which are transcription factors that regulate gene expression. The JAK-STAT pathway is involved in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound prevents the activation of JAKs, which in turn prevents the activation of STATs and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, and increases the production of anti-inflammatory cytokines, such as IL-10. It also reduces the activation and proliferation of T cells and B cells, which are involved in the immune response. This compound has been shown to be effective in reducing the symptoms of autoimmune diseases, such as joint pain and swelling in rheumatoid arthritis, and skin lesions in psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of JAKs, which makes it an ideal tool for studying the JAK-STAT pathway. It has also been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, this compound has some limitations. It has a short half-life and is rapidly metabolized, which makes it difficult to maintain a consistent concentration in vivo. It is also relatively expensive, which can limit its use in some laboratories.
Orientations Futures
Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate has shown promise as an immunosuppressive drug for the treatment of autoimmune diseases. However, there is still much to be learned about its mechanism of action and its potential side effects. Future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. It could also investigate the long-term effects of this compound on the immune system and other physiological systems. Additionally, this compound could be studied in combination with other immunosuppressive drugs to determine its potential for use in combination therapy. Overall, this compound has great potential as a tool for studying the JAK-STAT pathway and as a therapeutic agent for the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate involves the reaction of 5-chloropyridin-2-ol with 4-hydroxybenzoic acid in the presence of thionyl chloride and dimethylformamide. The resulting compound is then treated with methyl iodide to obtain this compound. This synthesis method has been reported in various scientific journals and has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate has been extensively studied for its potential as an immunosuppressive drug. It has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound works by inhibiting the activity of JAKs, which are involved in the signaling pathways of various cytokines and growth factors. This inhibition prevents the activation of the JAK-STAT pathway, which is responsible for the production of pro-inflammatory cytokines. As a result, this compound reduces inflammation and suppresses the immune response.
Propriétés
IUPAC Name |
methyl 4-(5-chloropyridin-2-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)9-2-5-11(6-3-9)18-12-7-4-10(14)8-15-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHTZWIOEJWHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

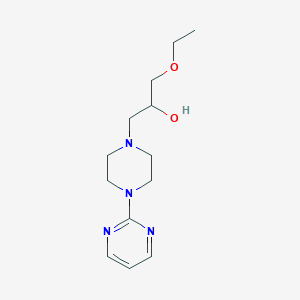
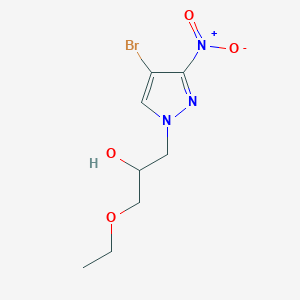
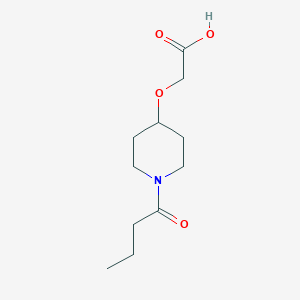
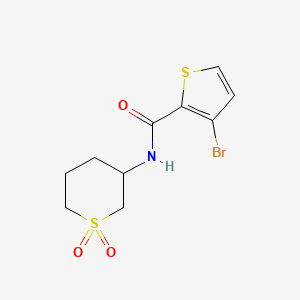
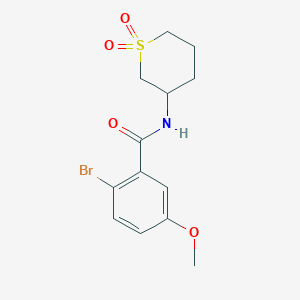
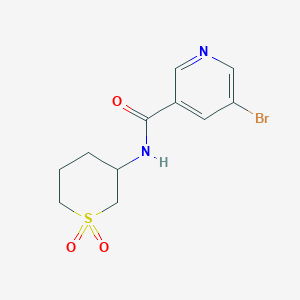
![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)
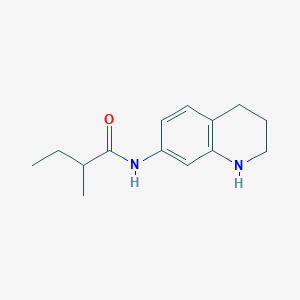
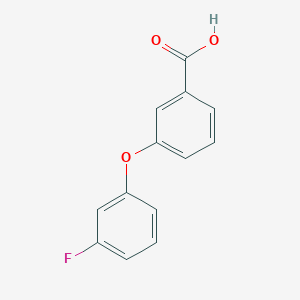
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
